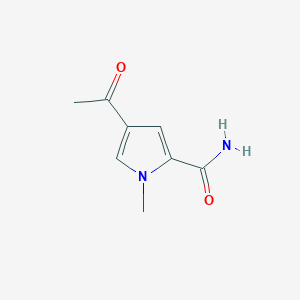

4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

描述

Significance of Nitrogen Heterocycles in Organic and Medicinal Chemistry Research

Nitrogen heterocycles are organic compounds containing a ring structure composed of atoms of at least two different elements, one of which is nitrogen. These structures are of immense significance in the fields of organic and medicinal chemistry. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their versatile chemical properties and biological activities. The presence of nitrogen atoms in these rings can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for biological interactions. Many approved drugs and biologically active molecules feature nitrogen heterocyclic cores, highlighting their importance in the development of new therapeutic agents.

Overview of Pyrrole (B145914) Derivatives as Core Structures in Bioactive Molecules

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental building block in a vast array of biologically active molecules. This scaffold is found in essential natural products such as heme, chlorophyll, and vitamin B12, demonstrating its integral role in biological systems. In the realm of medicinal chemistry, synthetic pyrrole derivatives have been investigated for a wide range of therapeutic applications, including antibacterial, antiviral, antifungal, and anticancer activities. The versatility of the pyrrole ring allows for substitution at various positions, enabling chemists to modulate the electronic and steric properties of the molecule to optimize its biological target engagement. The pyrrole-2-carboxamide moiety, in particular, is a recognized pharmacophore found in numerous bioactive compounds.

Contextualization of 4-Acetyl-1-methyl-1H-pyrrole-2-carboxamide within Pyrrole Carboxamide Research

While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active pyrrole carboxamides suggests its potential as a subject for further investigation. Research on analogous compounds indicates that variations in the substituents on the pyrrole ring can lead to a diverse range of pharmacological effects.

Interactive Data Table: Physicochemical Properties of the Related Compound 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

The following table summarizes the computed physicochemical properties of the closely related precursor, 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid. These properties provide an indication of the general characteristics of this class of molecules. nih.gov

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | 4-acetyl-1-methylpyrrole-2-carboxylic acid |

| CAS Number | 339011-93-7 |

| XLogP3-AA | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 167.058243 g/mol |

| Monoisotopic Mass | 167.058243 g/mol |

| Topological Polar Surface Area | 64.7 Ų |

| Heavy Atom Count | 12 |

| Complexity | 214 |

Historical Perspectives on Pyrrole-Containing Compound Discovery in Academic Research

The history of pyrrole chemistry dates back to the 19th century with the isolation of pyrrole from bone oil. Early research focused on understanding its fundamental chemical properties and reactivity. A significant milestone in the history of pyrrole-containing compounds was the elucidation of the structure of heme by Hans Fischer in the early 20th century, for which he was awarded the Nobel Prize in Chemistry in 1930. This discovery highlighted the vital role of pyrrole-based macrocycles in biological processes.

In the mid-20th century, the discovery of the antibiotic distamycin A, a pyrrole-amide-containing natural product, spurred significant interest in the medicinal applications of pyrrole derivatives. This led to extensive academic and industrial research into the synthesis and biological evaluation of a wide array of synthetic pyrrole carboxamides. These efforts have resulted in the identification of compounds with potent and selective activities against various diseases, solidifying the importance of the pyrrole scaffold in modern drug discovery. The ongoing exploration of pyrrole chemistry continues to yield novel compounds with diverse and valuable properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-acetyl-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDUHHJRPDPQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Pyrrole Carboxamide Derivatives

Influence of Substituents on Biological Activity Profiles

The pyrrole (B145914) ring is a versatile scaffold found in numerous biologically active compounds. biomedres.us The strategic placement of different functional groups on this heterocyclic core can significantly modulate the pharmacological properties of the resulting molecules. biomedres.us Research has demonstrated that substitutions at the C-1, C-2, and C-4 positions of the pyrrole ring, as well as on the carboxamide nitrogen, play pivotal roles in defining the biological activity of this class of compounds.

The carboxamide moiety at the C-2 position is a cornerstone of the biological activity of this class of compounds. nih.gov This functional group is a common pharmacophore in a wide range of biologically active molecules, including those with antibacterial, antiviral, and anticancer properties. nih.gov The hydrogens of the pyrrole-2-carboxamide are considered crucial for potency in certain inhibitor classes, as they can participate in essential hydrogen bonding interactions with the target protein. nih.gov The carboxamide group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), making it a versatile interaction point. nih.gov In the design of MmpL3 inhibitors, the pyrrole-2-carboxamide scaffold was specifically chosen to occupy a key pocket in the binding site. nih.gov Substitution of the amide linker (CONH) with other groups has been shown to be nearly impossible while maintaining a reasonable level of activity, highlighting its critical role. mdpi.com

Modifications to the substituent attached to the nitrogen atom of the C-2 carboxamide group offer a significant opportunity to modulate the biological activity of pyrrole derivatives. Structure-activity relationship studies have consistently shown that the nature of this substituent is a key determinant of potency and selectivity. For instance, in the development of anti-tuberculosis agents, attaching bulky substituents to the carboxamide nitrogen greatly improved activity. nih.gov This suggests that a large, often lipophilic, group in this position can occupy a hydrophobic pocket in the target enzyme, leading to enhanced binding affinity.

Conversely, small groups on the carboxamide nitrogen can lead to a significant loss of activity. nih.gov The introduction of aromatic or secondary amine groups at this position has also been shown to be detrimental to the biological activity in certain series of compounds. nih.gov The optimal substituent often depends on the specific biological target. For example, in a series of fungicidal pyrrole carboxamides, ortho-substituted phenyl rings on the amide nitrogen, particularly a 4-fluorophenyl group, were found to be beneficial for activity against certain pathogens. mdpi.com Alkyl side chains, such as 1,3-dimethylbutyl, also proved to be useful ortho-substituents for activity against other fungal species. mdpi.com

| Compound Series | Substituent on Carboxamide Nitrogen | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Anti-TB Pyrrole-2-carboxamides | Bulky/Lipophilic Groups (e.g., adamantyl) | Increased Potency | nih.gov |

| Anti-TB Pyrrole-2-carboxamides | Small Groups | Decreased Potency | nih.gov |

| Anti-TB Pyrrole-2-carboxamides | Aromatic or Secondary Amine Groups | Decreased Potency | nih.gov |

| Fungicidal Pyrrole Carboxamides | ortho-Substituted Phenyl (e.g., 4-fluorophenyl) | Increased Activity | mdpi.com |

| Fungicidal Pyrrole Carboxamides | Alkyl Side Chains (e.g., 1,3-dimethylbutyl) | Increased Activity | mdpi.com |

The biological activity of pyrrole derivatives is often the result of the combined effects of multiple substituents on the pyrrole core. nih.gov A polysubstituted pyrrole scaffold allows for fine-tuning of the molecule's properties to achieve desired biological outcomes. For example, in a series of pyrrole-2-carboxamides designed as anti-tuberculosis agents, the combination of a phenyl or pyridyl group with electron-withdrawing substituents on the pyrrole ring and a bulky substituent on the carboxamide nitrogen resulted in potent activity. nih.gov

Identification of Pharmacophoric Elements

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For pyrrole carboxamide derivatives, several key pharmacophoric elements have been identified through computational and experimental studies.

A common pharmacophore model for this class of compounds includes:

A hydrogen bond acceptor: This is often the carbonyl oxygen of the C-2 carboxamide group. nih.gov

A hydrogen bond donor: The N-H of the carboxamide can serve this role. nih.gov

Aromatic/hydrophobic regions: Substituents on the pyrrole ring and the carboxamide nitrogen often provide these features, which are crucial for binding to hydrophobic pockets in the target protein. nih.gov

In the context of MmpL3 inhibitors, a pharmacophore model was developed based on known inhibitors. This model consisted of a hydrogen bond acceptor (HBA), a hydrophobic (H) feature, and a ring-aromatic (RA) feature. nih.gov The designed pyrrole-2-carboxamide derivatives were mapped onto this model, with the carbonyl group corresponding to the HBA, a substituent on the carboxamide nitrogen corresponding to the H feature, and an aromatic group on the pyrrole ring corresponding to the RA feature. nih.gov The pyrrole-2-carboxamide moiety itself is considered a crucial pharmacophore in many antibacterial compounds. nih.gov The precise spatial arrangement of these elements is critical for effective interaction with the biological target and subsequent modulation of its function.

| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Biological Activity | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the C-2 carboxamide | Forms hydrogen bonds with the target protein | nih.gov |

| Hydrogen Bond Donor | N-H of the C-2 carboxamide | Forms hydrogen bonds with the target protein | nih.gov |

| Hydrophobic Feature (H) | Bulky/lipophilic substituent on the carboxamide nitrogen | Occupies hydrophobic pockets in the target | nih.gov |

| Ring-Aromatic Feature (RA) | Aromatic substituent on the pyrrole ring | Engages in aromatic/hydrophobic interactions | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uran.ua These models are instrumental in predicting the activity of novel compounds and guiding the optimization of lead structures. For derivatives of pyrrole carboxamide, various QSAR approaches have been employed to elucidate the key structural features governing their biological effects.

One common approach is the development of three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods analyze the steric and electrostatic fields surrounding the molecules to generate a predictive model. For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives investigated as LSD1 inhibitors, 3D-QSAR models were successfully established, demonstrating good predictive capabilities. nih.govresearchgate.net The resulting contour maps from these analyses provide a visual representation of which regions around the molecule are sensitive to steric bulk, positive or negative electrostatic charges, hydrophobicity, and hydrogen bond donor/acceptor properties. nih.gov This information is invaluable for designing new derivatives with potentially enhanced activity. nih.govrsc.org

Another approach, field-based QSAR (FB-QSAR), has been utilized to design novel N-pyrrole carboxylic acid derivatives as COX-1 and COX-2 inhibitors. nih.gov This method also considers steric, electrostatic, and hydrophobic fields. The study revealed that for this class of compounds, the steric field had a significant impact on their inhibitory activity against both COX isoforms. nih.gov

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with a common core structure and a range of biological activities is chosen. nih.gov

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold. nih.gov

Calculation of Molecular Descriptors: Various physicochemical properties (descriptors) are calculated for each molecule. These can include steric, electronic, hydrophobic, and topological parameters. uran.ua

Model Generation: Statistical methods, such as partial least squares (PLS) analysis, are used to correlate the descriptors with the biological activity, generating a mathematical equation. nih.gov

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. nih.gov

The insights gained from such QSAR models for pyrrole carboxamide derivatives can guide the modification of the core structure of "4-acetyl-1-methyl-1H-pyrrole-2-carboxamide" to enhance a desired biological activity. For example, if a model indicates that a bulky, hydrophobic group at a specific position increases activity, this modification could be synthesized and tested.

Below is an illustrative table representing typical data used in a QSAR study for a hypothetical series of pyrrole carboxamide derivatives.

| Compound ID | R1 Group | R2 Group | LogP | Molecular Weight | pIC50 (Experimental) | pIC50 (Predicted by QSAR) |

| 1 | -H | -CH3 | 1.5 | 180.2 | 6.5 | 6.4 |

| 2 | -Cl | -CH3 | 2.1 | 214.7 | 7.1 | 7.0 |

| 3 | -OCH3 | -CH3 | 1.3 | 210.2 | 6.8 | 6.9 |

| 4 | -H | -C2H5 | 1.9 | 194.2 | 6.7 | 6.6 |

| 5 | -Cl | -C2H5 | 2.5 | 228.7 | 7.3 | 7.2 |

This table is for illustrative purposes and does not represent actual experimental data for the named compound.

Mimicry of Protein Recognition Motifs by Pyrrole Derivatives

A fascinating and advanced application of pyrrole derivatives, including carboxamides, is their use as scaffolds to mimic protein secondary structures and recognition motifs. mdpi.comnih.gov Proteins interact with each other and with other biomolecules through specific three-dimensional arrangements of amino acid side chains, often located on structures like α-helices and β-turns. mdpi.comnih.gov Designing small molecules that can present key functional groups in a similar spatial orientation allows for the modulation of these interactions, which are often implicated in disease. wisc.edu

α-Helix Mimicry: The α-helix is a common structural element involved in protein-protein interactions (PPIs). mdpi.com Tetrasubstituted pyrrole (TSP) derivatives have been designed to mimic the spatial arrangement of key hydrophobic residues on one face of an α-helix (often at positions i, i+3/4, and i+7). mdpi.com By positioning appropriate substituents on the pyrrole core, these molecules can effectively mimic the hydrophobic "hot-spot" residues that are critical for the PPI. mdpi.com For example, a study on TSPs designed as anticancer agents showed that three aromatic substituents on the pyrrole core could mimic the hydrophobic side chains of key residues, allowing them to interfere with PPIs involved in cancer cell regulation. mdpi.com

β-Turn Mimicry: β-turns are another crucial secondary structure that allows a polypeptide chain to reverse its direction. They are frequently involved in molecular recognition events. Pyrrole-based scaffolds have been ingeniously designed to function as β-turn mimics. nih.govnih.gov By incorporating elements of amino acid side chains onto a rigid pyrrole framework, it is possible to project these side chains in orientations that correspond to the i+1 and i+2 residues of a type I β-turn. nih.gov The placement of a carbonyl group at the 2-position of a pyrrole, as in "this compound", arranges the carbonyl and the heterocyclic nitrogen in a 1,3-disposition, which is analogous to the main-chain carbonyl and nitrogen of amino acids, further enhancing the mimicry. nih.gov

This strategy of structural mimicry represents a powerful approach in drug design, moving beyond simple occupancy of a binding pocket to the replication of a complex recognition surface. wisc.edunih.gov The rigid nature of the pyrrole ring provides a stable platform for the precise positioning of functional groups, making it an ideal scaffold for this purpose.

The table below summarizes the key features of pyrrole derivatives as protein recognition motif mimics.

| Mimicked Motif | Pyrrole Scaffold Feature | Key Substituent Positions | Therapeutic Goal |

| α-Helix (hydrophobic face) | Tetrasubstituted pyrrole | 1, 2, 4, 5 | Disruption of Protein-Protein Interactions (e.g., in cancer) |

| β-Turn (type I) | 1,2,3,5-tetrasubstituted pyrrole | Side chains at C3 and C5 | Modulation of peptide-receptor binding, enzyme inhibition |

Molecular and Cellular Mechanisms of Action Pre Clinical Focus

Enzyme and Receptor Modulation

Sirtuin Inhibition and Effects on Histone Acetylation

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in various cellular processes, including stress resistance, metabolism, and aging. tcichemicals.com Specifically, SIRT1, a well-studied member of this family, deacetylates acetyl-lysine residues in histones and other proteins. tcichemicals.com The inhibition of sirtuins, particularly SIRT1, is a subject of interest in preclinical research. The inhibition of SIRT1 can lead to an increase in the acetylation of its target proteins. Histone acetylation is a key epigenetic modification that leads to a more open chromatin structure, making DNA more accessible to transcription factors and thereby activating gene expression. nih.gov

Several small molecule inhibitors of sirtuins have been identified, and many of these possess a carboxamide group, a key structural feature of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide. For instance, thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org The carboxamide moiety in these inhibitors is crucial for their activity, forming key hydrogen bonding interactions within the nicotinamide binding pocket of the sirtuin enzymes. acs.org Another well-known SIRT1 inhibitor, EX-527, also features a carboxamide group and demonstrates high selectivity for SIRT1. tcichemicals.com The mechanism of such inhibitors can exploit the unique NAD+-dependent deacetylation process of sirtuins. tcichemicals.com

The functional consequence of SIRT1 inhibition is the hyperacetylation of its substrates. In the context of histones, this can lead to the reactivation of silenced genes. nih.gov Histone hyperacetylation is generally associated with transcriptionally active chromatin. nih.gov

Table 1: Examples of Sirtuin Inhibitors and their Characteristics

| Inhibitor | Target Sirtuins | Potency | Key Structural Feature |

|---|---|---|---|

| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Nanomolar IC50 values acs.org | Carboxamide |

| EX-527 | Selective for SIRT1 tcichemicals.com | High | Carboxamide |

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is vital for various cellular functions, including proliferation, survival, and migration. plos.org Dysregulation of this pathway through gene amplification, mutations, or fusions has been implicated in a variety of cancers. plos.org Consequently, FGFRs have emerged as significant targets for therapeutic intervention in oncology.

A number of small molecule inhibitors targeting the FGFR family have been developed and investigated in preclinical and clinical settings. plos.org These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways.

Preclinical studies have demonstrated that the anti-proliferative activity of FGFR inhibitors correlates with the presence of FGFR pathway dysregulation. For example, the novel inhibitor ARQ 087 has shown potent in vitro and in vivo activity against cell lines and tumors with FGFR amplifications, fusions, and mutations. plos.org Treatment with such inhibitors has been shown to induce G1 cell cycle arrest and subsequent apoptosis in cancer cell lines with high levels of FGFR2. plos.org

While direct preclinical studies on this compound as an FGFR inhibitor are not extensively documented, the broader class of pyrrole-containing compounds has been explored for kinase inhibition. The structural features of this compound may warrant investigation into its potential as an FGFR inhibitor.

Table 2: Preclinical Effects of FGFR Inhibition

| Cellular Effect | Downstream Pathway Affected | Consequence |

|---|---|---|

| Inhibition of FGFR autophosphorylation | FRS2α, AKT, ERK plos.org | Blockade of signal transduction |

| G1 cell cycle arrest | - | Inhibition of cell proliferation plos.org |

| Induction of apoptosis | - | Cell death in FGFR-dependent cells plos.org |

Modulation of Intracellular Pathways

Potential Interactions with p53 Pathway

The p53 tumor suppressor protein is a critical regulator of cellular responses to stress signals like DNA damage and oncogene activation. The p53 pathway is a complex network that can trigger outcomes such as cell cycle arrest, apoptosis, or senescence. The activity of p53 is tightly controlled, in part, by post-translational modifications, including acetylation.

Acetylation of lysine residues in the C-terminus of p53 is known to stimulate its transcriptional activation function. This modification can enhance the recruitment of co-factors and protect p53 from degradation mediated by the ubiquitin ligase MDM2. nih.gov There is a direct link between sirtuin activity and the p53 pathway. SIRT1, for example, can deacetylate p53, thereby down-regulating its activity.

Given this relationship, a potential mechanism for this compound to interact with the p53 pathway could be through the inhibition of SIRT1. If the compound acts as a SIRT1 inhibitor, it would lead to an increase in p53 acetylation. This, in turn, could enhance p53 stability and its tumor-suppressive functions. The interplay between acetylation and methylation can act as a switch, dictating different p53 responses to varying levels of cellular stress. nih.gov

Disruption of Essential Cellular Processes

Compounds containing a pyrrole (B145914) scaffold have been shown to disrupt essential cellular processes in preclinical models. One such process is the metabolic reprogramming observed in cancer cells. For instance, some pyrrole derivatives have been found to inhibit hypoxia-inducible factor-1 (HIF-1) activation by disrupting mitochondrial reactive oxygen species (ROS) signaling. nih.gov

Another key cellular process that can be targeted is cellular metabolism. Many cancer cells rely on aerobic glycolysis, a phenomenon where they preferentially metabolize glucose to lactate even in the presence of oxygen. Pyruvate kinase M2 (PKM2) is a key enzyme in this process. The activation of PKM2 can reverse aerobic glycolysis and inhibit cancer cell proliferation. While not the specific compound of interest, a structurally related molecule, 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide, has been identified as a PKM2 activator, leading to cellular growth inhibition in cancer cell lines.

Furthermore, other pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting the disruption of fundamental processes required for cell survival. nih.gov The N-substituent on the pyrrole ring appears to be important for some of these activities. nih.gov

Theoretical Binding Mode Analysis through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a small molecule ligand and its protein target at the atomic level.

For compounds with a pyrrole core, molecular docking studies have been instrumental in elucidating their binding modes to various enzymatic targets. For example, docking analyses of 1-methyl-1H-pyrrole-2,5-dione derivatives as cyclooxygenase-2 (COX-2) inhibitors revealed stronger binding interactions with the COX-2 isozyme compared to COX-1, providing a theoretical basis for their observed selectivity. nih.gov

In a study of 5-methyl-2-carboxamidepyrrole-based molecules as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), docking experiments showed that the aromatic groups of the ligands could establish π-π interactions with key phenylalanine and histidine residues in the binding site. nih.gov The carboxamide moiety was also observed to form important interactions. nih.gov Similarly, docking of pyrrole-based Schiff bases into the active site of monoamine oxidase B (MAO-B) revealed that the pyrrole and tryptophan fragments participated in stable π-π interactions with a key phenylalanine residue, while other amino acids stabilized the ligand through hydrophobic interactions. semanticscholar.org

Table 3: Potential Molecular Interactions Based on Docking of Related Pyrrole Compounds

| Type of Interaction | Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| π-π stacking | Pyrrole ring, other aromatic groups | Phenylalanine, Histidine, Tyrosine nih.govsemanticscholar.org |

| Hydrogen bonding | Carboxamide group | Aspartic acid, Isoleucine acs.org |

| Hydrophobic interactions | Methyl and acetyl groups, pyrrole ring | Valine, Isoleucine, Phenylalanine, Tyrosine semanticscholar.org |

Derivatization Strategies and Design of Analogues for Research

Synthetic Modifications of the Pyrrole (B145914) Carboxamide Scaffold

The pyrrole carboxamide core is amenable to a range of synthetic modifications, enabling the introduction of diverse functionalities and the construction of hybrid molecules. These modifications are crucial for fine-tuning the biological activity and physicochemical properties of the resulting analogues.

The introduction of various functional groups onto the 1-methyl-1H-pyrrole-2-carboxamide scaffold is a key strategy for developing new research compounds. A common approach involves the use of a precursor molecule, such as a nitro-substituted pyrrole, which can then be chemically transformed into a variety of other functional groups.

A notable example is the synthesis of 2-(4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate. mdpi.com This synthesis starts from 2-trichloroacetyl-1-methyl-4-nitropyrrole. The nitro group at the C4 position is a versatile precursor that can be reduced to an amine. This amine can then be acylated to introduce a range of functional groups. In this specific example, the amine is reacted with chloroacetyl chloride to introduce the chloroacetamido group, which can act as an alkylating agent in biological systems. mdpi.com This multi-step synthesis demonstrates a practical route to functionalizing the C4 position of the 1-methyl-pyrrole-2-carboxamide core.

Table 1: Key Intermediates in the Functionalization of the Pyrrole Scaffold

| Compound Name | Starting Material | Key Transformation | Resulting Functional Group |

|---|---|---|---|

| 2-(4-amino-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate | 2-(4-nitro-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate | Reduction of nitro group | Amine |

The design of hybrid molecules that combine the structural features of both pyrazole (B372694) and pyrrole carboxamides represents a rational approach to developing novel compounds with potential biological activities, such as fungicidal properties. researchgate.netnih.gov This strategy often involves the coupling of a pyrazole carboxylic acid derivative with a pyrrole amine component.

While direct synthesis from 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide is not explicitly detailed in the reviewed literature, a plausible synthetic route would involve the conversion of the 4-acetyl group to an amine, followed by amide bond formation with a suitable pyrazole carboxylic acid. This approach would yield a hybrid molecule incorporating the 1-methyl-1H-pyrrole-2-carboxamide scaffold. The fungicidal activity of such hybrids is often attributed to the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme. researchgate.net

N-substituted pyrrole carboxamide derivatives are explored to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. Modifications at the nitrogen atom of the carboxamide group can influence factors such as membrane permeability and target binding affinity. While specific examples starting from this compound are not prevalent in the literature, general synthetic methodologies for N-alkylation and N-arylation of pyrrole carboxamides are well-established. These methods typically involve the reaction of the parent carboxamide with an appropriate alkyl or aryl halide in the presence of a base. Such modifications can be crucial for optimizing the biological profile of a lead compound.

Synthesis of Lexitropsin (B1675198) Analogues for DNA Interaction Studies

Lexitropsins are a class of minor groove binding agents that can selectively recognize specific DNA sequences. The 1-methyl-1H-pyrrole-2-carboxamide moiety is a fundamental building block in the design of these molecules. mdpi.comnih.gov The synthesis of lexitropsin analogues often involves the coupling of multiple pyrrole carboxamide units.

Development of Tetrasubstituted Pyrrole Derivatives for Specific Target Interactions

The synthesis of tetrasubstituted pyrroles allows for the creation of complex molecular architectures with precise three-dimensional arrangements of functional groups, which can be tailored for specific biological targets. nih.govresearchgate.netrsc.org While direct derivatization of this compound into a tetrasubstituted pyrrole is a complex transformation, the principles of pyrrole chemistry allow for the construction of such highly substituted rings.

One common method for synthesizing unsymmetrically tetrasubstituted NH-pyrroles involves a metal-free approach using a consecutive chemoselective double cyanation of α,β-unsaturated sulfonimines. nih.govresearchgate.netrsc.org This method offers good functional group tolerance and high yields. Although this does not directly utilize this compound as a starting material, it highlights a strategy for creating pyrrole scaffolds with four distinct substituents, a principle that could be adapted to derivatives of the target compound.

Synthesis of Pyrrolopyrazine Carboxamide Derivatives as Kinase Inhibitors

Pyrrolopyrazine derivatives are a class of heterocyclic compounds that have been investigated as kinase inhibitors. researchgate.net The fusion of a pyrazine (B50134) ring to a pyrrole core creates a scaffold that can effectively interact with the ATP-binding site of various kinases.

The synthesis of pyrrolopyrazine carboxamide derivatives from a this compound precursor would likely involve chemical modification of the acetyl group to facilitate the annulation of the pyrazine ring. For example, the acetyl group could be converted to an α-amino ketone, which could then be condensed with a 1,2-dicarbonyl compound to form the pyrazine ring. The resulting pyrrolopyrazine carboxamide could then be evaluated for its kinase inhibitory activity. This approach allows for the generation of a library of compounds with diverse substitution patterns on the pyrazine ring, which is crucial for optimizing selectivity and potency against specific kinase targets.

Structural Optimization for Enhanced Biological Activities in Research Assays

The pyrrole-2-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, serving as a core structure in numerous compounds with a wide range of biological activities. mdpi.com The process of structural optimization for this class of compounds involves systematic modifications at various positions of the pyrrole ring and the carboxamide moiety to enhance potency, selectivity, and other pharmacological parameters in research assays. Structure-activity relationship (SAR) studies are crucial in guiding this optimization process, providing insights into the chemical features necessary for desired biological effects. nih.gov

Research into pyrrole-2-carboxamide analogues has identified key positions on the molecule where chemical modifications can significantly influence biological activity. These positions primarily include the nitrogen of the pyrrole ring (N1), the substituents on the pyrrole ring (positions C3, C4, and C5), and the substituent attached to the amide nitrogen.

A notable example of structural optimization can be found in the development of pyrrole-2-carboxamide derivatives as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for anti-tuberculosis agents. nih.govacs.org SAR studies in this area have revealed several important structural requirements for potent activity.

Influence of N-Substitution on the Pyrrole Ring and Amide Group:

The hydrogen atoms on both the pyrrole and carboxamide nitrogens can be crucial for biological activity, often participating in hydrogen bonding with the target protein. nih.gov In the development of MmpL3 inhibitors, replacing the pyrrole N-H with a methyl group (an N1-methylation similar to that in this compound) led to a significant decrease in anti-TB activity. nih.gov When both the pyrrole and carboxamide hydrogens were replaced with methyl groups, the activity was completely lost. nih.gov Docking studies suggested that these hydrogen atoms are essential for forming key hydrogen bonds with amino acid residues in the active site of the MmpL3 protein. nih.gov

Influence of Substituents on the Pyrrole Ring:

The nature and position of substituents on the pyrrole core are critical determinants of biological potency. For MmpL3 inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to greatly improve anti-tuberculosis activity. nih.govnih.gov For instance, analogues with a fluorophenyl moiety demonstrated potent anti-TB activities with Minimum Inhibitory Concentration (MIC) values below 0.016 μg/mL. nih.gov Conversely, introducing a strong electron-withdrawing group like a trifluoromethyl (CF3) group resulted in decreased activity. nih.gov

The following table summarizes the structure-activity relationships for a series of pyrrole-2-carboxamide analogues targeting MmpL3. nih.gov

| Compound | R1 (Pyrrole Ring Substituent) | R2 (Amide Substituent) | N-Pyrrole | N-Amide | MIC (μg/mL) |

| 5 | Phenyl | Adamantan-2-yl | H | H | 0.06 |

| 12 | Phenyl | Adamantan-2-yl | CH₃ | H | 3.7 |

| 13 | Phenyl | Adamantan-2-yl | CH₃ | CH₃ | >32 |

| 15 | 4-Chlorophenyl | Adamantan-2-yl | H | H | <0.016 |

| 16 | 2-Fluorophenyl | Adamantan-2-yl | H | H | <0.016 |

| 17 | 3-Fluorophenyl | Adamantan-2-yl | H | H | <0.016 |

| 18 | 4-Fluorophenyl | Adamantan-2-yl | H | H | <0.016 |

| 19 | 4-(Trifluoromethyl)phenyl | Adamantan-2-yl | H | H | 0.125 |

Data sourced from studies on MmpL3 inhibitors. nih.gov

Influence of Amide Substituents:

The group attached to the carboxamide nitrogen plays a significant role in modulating the activity of pyrrole-2-carboxamide derivatives. Research has shown that bulky substituents on the carboxamide can lead to enhanced biological effects. nih.gov In the anti-TB series, incorporating a bulky 2-adamantyl group was found to be optimal for potent activity. nih.gov Similarly, in the development of inhibitors for the p38α MAP kinase, modifications of the amide substituent were a key part of the optimization strategy. nih.gov In another study focused on antibacterial agents, a series of pyrrole-2-carboxamides were synthesized with diverse aromatic and cycloaliphatic amines attached to the carboxamide, leading to compounds with significant activity against Gram-negative bacterial strains. researchgate.net For example, attaching a 1-(4-chlorobenzyl) group at the N1 position of the pyrrole and various substituted aromatic groups on the amide resulted in potent antibacterial agents. researchgate.net

The structural optimization of the pyrrole-2-carboxamide scaffold is a versatile strategy for developing potent and selective modulators of various biological targets. The specific combination of substituents at the N1-position, on the pyrrole ring, and on the amide nitrogen collectively determines the compound's interaction with its biological target, thereby influencing its activity in research assays. The insights gained from these SAR studies are fundamental for the rational design of new analogues with improved biological profiles. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 4 Acetyl 1 Methyl 1h Pyrrole 2 Carboxamide Research

Computational Lead Optimization and Virtual Screening

Computational methods are indispensable tools for accelerating the hit-to-lead optimization process in drug discovery. scienceopen.com For 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, these techniques can be employed to rationally design analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on implementing a multi-faceted computational strategy. Structure-based virtual screening could be utilized to dock a library of virtual compounds, derived from the core this compound scaffold, against various biological targets. nih.gov This approach can rapidly identify promising candidates for synthesis and biological evaluation. Furthermore, machine learning models and molecular dynamics simulations can be combined to refine hit compounds into lead candidates with enhanced efficacy. scienceopen.com Techniques such as free energy perturbation (FEP) coupled with molecular dynamics can provide precise predictions of binding affinities, guiding the optimization of substituents on the pyrrole (B145914) ring and carboxamide moiety to enhance target engagement. nih.gov

Table 1: Proposed Computational Workflow for Lead Optimization

| Step | Technique | Objective | Potential Outcome |

|---|---|---|---|

| 1 | Virtual Library Generation | In silico modification of the core scaffold | Creation of a diverse set of virtual analogs |

| 2 | High-Throughput Virtual Screening | Docking of the virtual library against known targets | Identification of initial hit compounds with favorable binding modes |

| 3 | Machine Learning (ML) Modeling | Development of QSAR models based on screening data | Prediction of activity for unscreened analogs and prioritization |

| 4 | Molecular Dynamics (MD) Simulation | Analysis of the stability and dynamics of ligand-protein complexes | Insight into key binding interactions and conformational changes |

| 5 | Free Energy Perturbation (FEP) | Calculation of relative binding free energies for select analogs | Accurate prediction of potency to guide synthetic efforts |

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is crucial for accessing a wide range of analogs of this compound for structure-activity relationship (SAR) studies. While classical methods like the Paal-Knorr pyrrole synthesis provide a foundation, future research should explore more innovative and efficient strategies. organic-chemistry.org

One avenue involves the development of novel cyclization reactions or the use of modern catalytic systems, such as iron-catalyzed radical cycloadditions, to construct the pyrrole core with greater functional group tolerance. organic-chemistry.org Another approach could be the late-stage functionalization of the pre-formed pyrrole ring. This would allow for the rapid diversification of the scaffold at various positions, which is often challenging using traditional methods. For instance, developing robust methods for C-H activation at the C3 or C5 positions of the pyrrole ring would enable the introduction of a wide array of substituents. Investigating alternative coupling reagents for the formation of the carboxamide bond could also lead to improved yields and substrate scope. scienceopen.com

Table 2: Comparison of Potential Synthetic Strategies

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Paal-Knorr Condensation | Reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org | Well-established, readily available starting materials. | Limited substituent tolerance, harsh conditions may be required. |

| Catalytic Cycloaddition | Metal-catalyzed (e.g., Fe, Ru, Pd) cycloaddition reactions to form the pyrrole ring. organic-chemistry.org | High efficiency, mild reaction conditions, good functional group tolerance. | Catalyst cost and sensitivity, potential for side reactions. |

| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the pyrrole core after its formation. | Rapid diversification of analogs, efficient use of materials. | Regioselectivity control can be difficult, requires development of specific catalytic systems. |

| Flow Chemistry Synthesis | Continuous production using microreactors. | Improved safety, scalability, and reaction control. | Requires specialized equipment and process optimization. |

Investigation of Undiscovered Molecular Targets

Identifying the molecular targets of this compound is a critical step in understanding its biological function and therapeutic potential. The pyrrole-carboxamide scaffold is present in molecules known to interact with a variety of protein classes. For example, related structures have shown activity as inhibitors of enzymes like SARS-CoV-2 main protease (Mpro) and histone deacetylases (HDACs). nih.govnih.gov

Future research should employ unbiased, large-scale screening methods to identify novel targets. Techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) could be used to identify direct protein binders in a cellular context. These chemoproteomic approaches can provide valuable insights into the compound's mechanism of action and potential off-target effects. Following target identification, validation studies using genetic (e.g., CRISPR/Cas9) and biochemical methods will be essential to confirm the functional relevance of the interaction.

Table 3: Potential Molecular Target Classes for Investigation

| Target Class | Rationale based on Scaffold | Examples |

|---|---|---|

| Proteases | Carboxamide group can interact with active site residues. nih.gov | SARS-CoV-2 Mpro, Cathepsins |

| Kinases | Pyrrole core can serve as a hinge-binding motif. | Receptor Tyrosine Kinases, MAP Kinases |

| Epigenetic Enzymes | Pyrrole-hydroxamate analogs are known HDAC inhibitors. nih.gov | Histone Deacetylases (HDACs), Histone Acetyltransferases (HATs) |

| G-Protein Coupled Receptors (GPCRs) | Heterocyclic scaffolds are common in GPCR ligands. nih.gov | Adenosine Receptors, Dopamine Receptors |

Applications as Chemical Biology Probes

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable chemical probe to study biological systems. chemicalprobes.org A well-characterized chemical probe with high potency and selectivity for a specific target can be instrumental in dissecting complex cellular pathways.

To this end, future work should focus on the strategic modification of the parent compound to create tool compounds. This could involve the introduction of:

Affinity tags: Such as biotin (B1667282) or clickable alkyne/azide groups for use in pull-down experiments to identify binding partners.

Fluorescent labels: To visualize the subcellular localization of the compound or its target through microscopy.

Photo-affinity labels: Incorporating groups like benzophenones or diazirines to enable covalent cross-linking to target proteins upon UV irradiation, facilitating unambiguous target identification.

The development of a high-quality chemical probe requires not only the synthesis of the probe itself but also a corresponding inactive or negative control compound to differentiate specific biological effects from non-specific or off-target activities.

Development of Advanced Analytical Methods for Study

Robust analytical methods are fundamental to all aspects of research, from synthetic quality control to detailed pharmacokinetic and pharmacodynamic studies. For this compound, the development of specialized analytical techniques will be essential for its advancement.

Future efforts should focus on creating and validating highly sensitive assays for the quantification of the compound and its potential metabolites in complex biological matrices like plasma and tissue. Advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods will be central to these efforts. Furthermore, computational chemistry can be used to predict analytical properties, such as collision cross-section (CCS) values for ion mobility-mass spectrometry, which can aid in the identification of the compound and its metabolites in complex mixtures. uni.lu Specialized Nuclear Magnetic Resonance (NMR) techniques, such as saturation transfer difference (STD-NMR) or WaterLOGSY, could also be developed to study the compound's interaction with its protein targets in solution, providing valuable data on binding epitopes.

Table 4: Recommended Analytical Methods and Applications

| Analytical Method | Application | Information Gained |

|---|---|---|

| LC-MS/MS | Pharmacokinetic studies, metabolite identification | Drug concentration over time, metabolic pathways |

| High-Resolution Mass Spectrometry (HRMS) | Structure confirmation, impurity profiling | Exact mass, elemental composition |

| Ion Mobility-Mass Spectrometry | Isomer separation, structural characterization | Collision Cross Section (CCS) values, 3D conformation |

| Nuclear Magnetic Resonance (NMR) | Structure elucidation, target binding studies | Chemical structure, binding site information |

| X-ray Crystallography | Determination of ligand-protein complex structure | High-resolution 3D structure of the binding mode |

常见问题

Q. What synthetic methodologies are recommended for preparing 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide and its intermediates?

- Methodological Answer : The synthesis involves a multi-step approach:

Pyrrole Ring Formation : Use the Paal-Knorr synthesis with a 1,4-dicarbonyl compound and methylamine to form the 1-methylpyrrole core .

Acetylation : Introduce the acetyl group at the 4-position via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Carboxamide Formation : Convert the ester intermediate to the carboxamide using ammonia or primary amines under basic conditions (e.g., LiOH in THF/H₂O) .

Key Considerations : Optimize reaction time and temperature to avoid over-acylation or ring degradation.

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Characterization :

- NMR : Confirm regiochemistry via ¹H-NMR (e.g., acetyl group at δ ~2.5 ppm, pyrrole protons at δ 6.5–7.2 ppm) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., acetyl vs. methyl group positioning) .

- HPLC-MS : Verify purity (>95%) and molecular weight .

Q. What are the standard protocols for evaluating the antimicrobial activity of pyrrole-2-carboxamide derivatives?

- Methodological Answer :

- In Vitro Assays :

- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Reported MIC values for analogs range from 6.05–25 µg/mL .

- Antifungal Screening : Test against C. albicans via agar diffusion .

- Data Interpretation : Compare activity to reference drugs (e.g., ampicillin) and analyze structure-activity relationships (e.g., substituent effects on potency) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrrole-2-carboxamide analogs?

- Methodological Answer :

- Case Study : If analog A shows high in vitro activity but low in vivo efficacy:

Solubility Analysis : Measure logP (e.g., >3 may indicate poor aqueous solubility) .

Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation .

Target Binding : Perform SPR or ITC to confirm target engagement .

Q. What strategies optimize the synthetic yield of this compound in large-scale reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ for Suzuki couplings (yields improved from 45% to 72% in analog syntheses) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hrs vs. 24 hrs) while maintaining yield .

- Process Monitoring : Use in-situ FTIR to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods aid in designing this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- QSAR Modeling : Train models on MIC data to predict substituent effects (e.g., electron-withdrawing groups enhance potency) .

- Retrosynthesis Tools : Leverage AI platforms (e.g., Pistachio) to propose novel routes for challenging analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。